Fmoc-Lys-OtBu

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

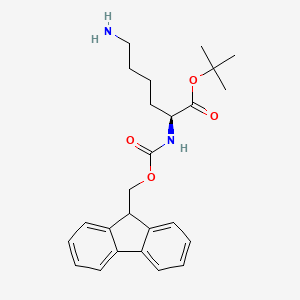

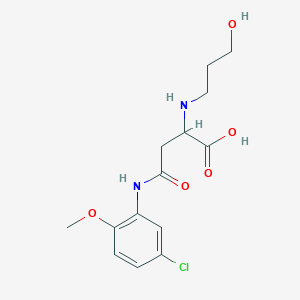

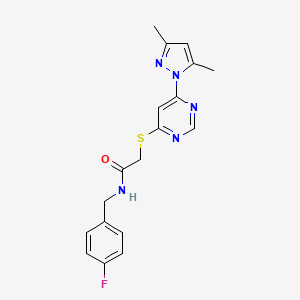

Fmoc-Lys-OtBu is a complex organic molecule with a high molecular weight . It possesses the fluorenylmethoxycarbonyl protecting group (Fmoc), which is a base-labile protecting group used in organic synthesis . It is a useful compound in chemical research and is used in the preparation of semaglutide .

Synthesis Analysis

The Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of molecules like Fmoc-Lys-OtBu . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .Molecular Structure Analysis

The molecular formula of Fmoc-Lys-OtBu is C64H101N5O16 . It has a complex structure with several key functional groups, including the Fmoc group, which serves as a protecting group for the N-terminus of the lysine amino acid .Physical And Chemical Properties Analysis

Fmoc-Lys-OtBu has a molecular weight of 1196.51 g/mol . The predicted boiling point is 1215.5±65.0 °C, and the predicted density is 1.130±0.06 g/cm3 . The predicted pKa value is 3.87±0.21 .Wissenschaftliche Forschungsanwendungen

1. Self-Assembly and Nanoarchitecture Design

Fmoc-protected amino acids like Fmoc-Lys-OtBu are used in designing self-assembled structures. These structures have potential applications in material chemistry, bioscience, and biomedical fields. Fmoc-Glu(OtBu)-OH, Fmoc-Asp(OtBu)-OH, and Na-Fmoc-Ne-Boc-L-lysine (Fmoc-Lys(Boc)-OH) are studied for their ability to form various morphologies under different conditions, such as temperature and concentration, indicating the versatility of Fmoc-protected amino acids in nanoarchitecture design (Gour et al., 2021).

2. Solid-Phase Peptide Synthesis

Fmoc-Lys-OtBu plays a crucial role in solid-phase peptide synthesis (SPPS). An example is its use in the total synthesis of bacitracin A, which involves several key features such as cyclization through amide bond formation and post-cyclization addition of the N-terminal thiazoline dipeptide (Lee, Griffin, & Nicas, 1996).

3. Prevention of Aspartimide Formation

In Fmoc-based SPPS, aspartimide formation is a known side reaction. Research indicates that using Fmoc-Asp derivatives like Fmoc-Asp(OtBu)-OH can help reduce the formation of aspartimide-related by-products, improving the synthesis quality of peptides (Mergler & Dick, 2005).

4. Synthesis of Nonnatural Amino Acids

Fmoc-protected aspartic acid derivatives, including Fmoc-Asp(OtBu)-OH, are utilized in the synthesis of various nonnatural amino acids. These compounds, like the 1,2,4-oxadiazole-containing chiral β3- and α-amino acids, have applications in combinatorial synthesis (Hamze et al., 2003).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

With the ever-growing popularity of solid-phase peptide synthesis (SPPS) using the Fmoc strategy, amino acid derivatization is a useful tool in structure–activity relationship (SAR) studies . The adoption of greener solvents in current synthetic schemes will result in a smaller impact on the environment and on human health .

Eigenschaften

IUPAC Name |

tert-butyl (2S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N2O4/c1-25(2,3)31-23(28)22(14-8-9-15-26)27-24(29)30-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16,26H2,1-3H3,(H,27,29)/t22-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATXIRBCQJWVSF-QFIPXVFZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Lys-OtBu | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1s,4s)-N-(2-methoxyphenyl)-7-azabicyclo[2.2.1]heptane-7-carboxamide](/img/structure/B2821781.png)

![Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride](/img/no-structure.png)

![3-Fluorosulfonyloxy-5-[1-(4-methyl-1,2,4-triazol-3-yl)ethylcarbamoyl]pyridine](/img/structure/B2821793.png)

![4-Carbamoyl-2-[(4-fluorophenyl)formamido]butanoic acid](/img/structure/B2821798.png)

![4-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2821802.png)

![5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2821803.png)